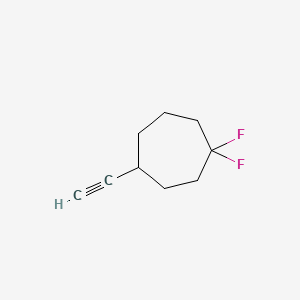
4-Ethynyl-1,1-difluorocycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1,1-difluorocycloheptane is a fascinating compound in the realm of organic chemistry. It is a cycloalkane derivative with an ethynyl group and two fluorine atoms attached to the cycloheptane ring. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated cycloheptane derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-Ethynyl-1,1-difluorocycloheptane may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1,1-difluorocycloheptane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1,1-difluorocycloheptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance the compound’s stability and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-1,1-difluorocycloheptane can be compared with other similar compounds, such as:
4-Ethynyl-2-fluorocyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
4-Ethynyl-1,1-difluorocyclohexane: Similar structure but with a different ring size.
4-Ethynyl-2,2-difluorocycloheptane: Similar structure but with two fluorine atoms on different carbon atoms.
The uniqueness of this compound lies in its specific ring size and the positioning of the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity .
Biologische Aktivität
4-Ethynyl-1,1-difluorocycloheptane is a synthetic organic compound that has recently attracted attention for its potential biological activities. This article explores its antibacterial, antiviral, and antitumor properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound features a cycloheptane ring with an ethynyl group and two fluorine atoms at the first carbon. Its molecular formula is C8H8F2, with a molecular weight of approximately 158.2 g/mol. The unique structure contributes to its stability and reactivity, making it a candidate for various biological applications.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against several strains of bacteria. Notably:
- Staphylococcus aureus : Effective in inhibiting growth.
- Escherichia coli : Demonstrated considerable antibacterial effects.
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antiviral Activity
Preliminary studies have shown that this compound possesses antiviral properties against:
- Herpes Simplex Virus (HSV) : Inhibitory effects have been observed.
- Influenza Virus : The compound shows potential in reducing viral replication.
The mechanism of action may involve interference with viral entry or replication processes.
Antitumor Properties
Emerging evidence suggests that this compound may induce apoptosis in cancer cell lines. Research has indicated:
- Cell Line Studies : Demonstrated cytotoxic effects on specific cancer types.
- Mechanism of Action : Potential pathways include the activation of caspases and modulation of cell cycle progression.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Showed effective inhibition of S. aureus and E. coli growth. |
| Study 2 | Antiviral Properties | Demonstrated reduced HSV and influenza virus replication. |
| Study 3 | Antitumor Effects | Induced apoptosis in various cancer cell lines; further studies needed to elucidate mechanisms. |
Synthesis and Applications
The synthesis of this compound can be achieved through several methods that ensure high yields and purity. Its unique chemical properties allow for diverse applications in drug discovery and development.
Eigenschaften
Molekularformel |
C9H12F2 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
4-ethynyl-1,1-difluorocycloheptane |
InChI |
InChI=1S/C9H12F2/c1-2-8-4-3-6-9(10,11)7-5-8/h1,8H,3-7H2 |
InChI-Schlüssel |
AGBHRRITCTWWQD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCCC(CC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















